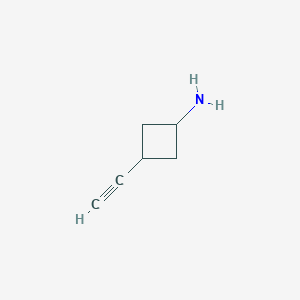

3-Ethynylcyclobutan-1-amine

Description

3-Ethynylcyclobutan-1-amine is a cyclobutane derivative featuring an amine group at position 1 and an ethynyl (acetylene) substituent at position 3. Its molecular formula is inferred to be C₆H₉N, with a molecular weight of 95.14 g/mol. The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity for applications in pharmaceutical synthesis or materials science.

Properties

Molecular Formula |

C6H9N |

|---|---|

Molecular Weight |

95.14 g/mol |

IUPAC Name |

3-ethynylcyclobutan-1-amine |

InChI |

InChI=1S/C6H9N/c1-2-5-3-6(7)4-5/h1,5-6H,3-4,7H2 |

InChI Key |

GLUARTMYGSYNED-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethynylcyclobutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of a cyclobutane derivative with an ethynyl group and a halogen atom can be treated with ammonia to yield the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Ethynylcyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, saturated amines, and various substituted derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

3-Ethynylcyclobutan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.

Medicine: Research into potential therapeutic applications, including drug development and biochemical studies.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 3-Ethynylcyclobutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Ethynyl and phenyl groups introduce steric and electronic effects, influencing reactivity. The ethynyl group’s linear geometry may reduce steric hindrance compared to bulkier substituents like ethyl or phenyl .

- Molecular Weight : Halogenated derivatives (e.g., 3-(3-chlorophenyl)cyclobutan-1-amine) exhibit higher molecular weights, impacting solubility and bioavailability .

This compound

For example, catalyst-free coupling of methylene chloride, alkynes, and amines has been reported for propargylamine derivatives .

Reactivity

- Ethynyl Group : The sp-hybridized carbon in this compound facilitates click chemistry (e.g., Huisgen cycloaddition), making it valuable for bioconjugation or polymer synthesis. This contrasts with methyl or ethyl derivatives, which exhibit lower reactivity .

- Aromatic Derivatives : 3-Phenyl and 3-(3-chlorophenyl) analogs may undergo electrophilic aromatic substitution, enabling functionalization for drug candidates .

Biological Activity

3-Ethynylcyclobutan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 97.14 g/mol. The structure features a cyclobutane ring with an ethynyl group and an amine substituent, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉N |

| Molecular Weight | 97.14 g/mol |

| SMILES | C#CC1CCC1N |

| InChI | InChI=1S/C6H9N/c1-2-5-3-6(4)7/h1,3-4H2,7H3 |

Anticancer Properties

Research has indicated that compounds with structural motifs similar to this compound may exhibit significant anticancer activity. A study highlighted the importance of structural modifications in enhancing the cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells .

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It can interfere with cell cycle progression, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.

- Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, it may limit tumor growth and metastasis.

Case Studies

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The compound demonstrated an IC50 value of approximately 15 µM, indicating potent activity against these cancer cells .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanisms underlying the anticancer activity of the compound. Flow cytometry analysis revealed that treatment with this compound resulted in increased levels of pro-apoptotic markers such as cleaved caspase-3 and PARP in treated MCF-7 cells. This suggests that apoptosis is a key mechanism through which this compound exerts its effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.